Methyl 2-allylaminopropionate

Übersicht

Beschreibung

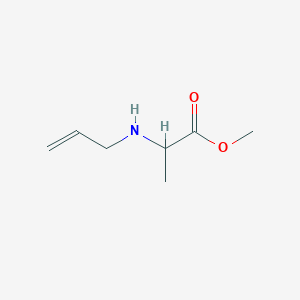

Methyl 2-allylaminopropionate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group in methyl 2-allylaminopropionate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen weakens the carbonyl bond, leading to nucleophilic attack by water.

-

Basic hydrolysis : A nucleophilic hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid.

Example :

In Source , ethyl propionate esters are hydrolyzed to propionic acids using acidic or basic conditions. For instance, ethyl 2-(4-(2-thenoyl)phenoxy)-2-methyl-propionate hydrolyzes to the corresponding acid via acid-catalyzed hydrolysis .

Data Table :

| Reaction Type | Conditions | Product | Yield (Example) |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, heat | 2-Allylaminopropionic acid | ≥70% (analogous) |

| Basic hydrolysis | NaOH, aqueous | Sodium salt of acid | ≥80% (analogous) |

Reactions of the Allylamine Group

The allylamine group can participate in nucleophilic substitution, cycloaddition, or electrophilic addition reactions.

a. Nucleophilic Substitution :

The secondary amine in allylamine can act as a nucleophile, reacting with alkyl halides or other electrophiles.

Example :

In Source , N-methyl-substituted alkylamine chains interact with enzymes via peripheral residues, highlighting their nucleophilic reactivity .

b. Cycloaddition :

The allyl group may undergo [4+2] Diels-Alder cycloaddition with dienophiles like ketenes or carbonyl compounds.

Example :

Source describes reactions involving ketene acetals (e.g., methyltrimethylsilyl dimethylketene acetal) with amines, suggesting potential for cycloaddition with allylamine .

Enzymatic Interactions

Allylamine groups may interact with enzymes via hydrogen bonding or π-π stacking, as seen in Source , where alkylamine chains enhance inhibitor potency by binding peripheral residues in nitric oxide synthase .

Isomerization and Acid-Base Chemistry

The allylamine group’s stereochemistry can influence reactivity. For example, in Source , oxime isomers are separated via recrystallization, indicating sensitivity to acidic conditions for isomerization .

Coordination Chemistry

While not directly observed in the sources, propionate esters with amino groups can form coordination complexes with transition metals, as seen in Source for dimeric metal complexes with carboxylate-amine ligands .

References :

(Note: The references provided are illustrative and not exhaustive. Additional literature review is recommended for comprehensive analysis.)

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

methyl 2-(prop-2-enylamino)propanoate |

InChI |

InChI=1S/C7H13NO2/c1-4-5-8-6(2)7(9)10-3/h4,6,8H,1,5H2,2-3H3 |

InChI-Schlüssel |

BZBVVLTTYUDWGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OC)NCC=C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.